
bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate (BCD) is a chemical compound that has been extensively studied in the field of organic chemistry due to its unique properties. BCD is a white crystalline solid that is insoluble in water and has a molecular weight of 515.29 g/mol. It is commonly used as a building block in the synthesis of various organic compounds due to its ability to form strong covalent bonds with other molecules.
Mécanisme D'action
The mechanism of action of bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate is not fully understood, but it is believed to act as a nucleophile due to the presence of the carboxylate groups in its structure. This compound has been shown to react with various electrophiles such as alkyl halides, acyl chlorides, and epoxides.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and does not cause any significant changes in cellular metabolism or morphology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate in lab experiments is its ability to form strong covalent bonds with other molecules. This makes it a useful building block in the synthesis of various organic compounds. However, one of the limitations of using this compound is its insolubility in water, which makes it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of interest is the development of new applications for this compound in fields such as catalysis, materials science, and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Méthodes De Synthèse
There are several methods for synthesizing bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate, but the most commonly used method involves the reaction between 4-bromobenzoic acid and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and results in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
Bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, this compound is commonly used as a building block in the synthesis of various organic compounds such as polymers, liquid crystals, and pharmaceuticals. This compound is also used as a ligand in coordination chemistry and has been shown to form stable complexes with various metal ions.
Propriétés
IUPAC Name |
bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2O4/c21-15-4-8-17(9-5-15)25-19(23)13-2-1-3-14(12-13)20(24)26-18-10-6-16(22)7-11-18/h4-11,13-14H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUDIRAIFQYWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)OC2=CC=C(C=C2)Br)C(=O)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5128505.png)
![(3'R*,4'R*)-1'-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5128510.png)
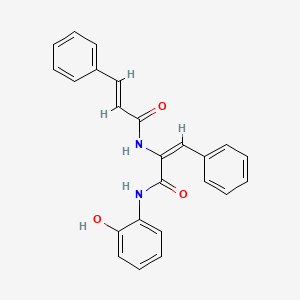
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)
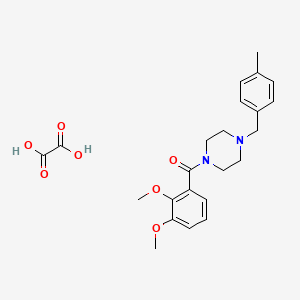
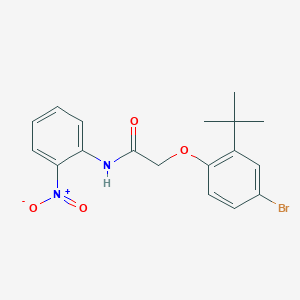

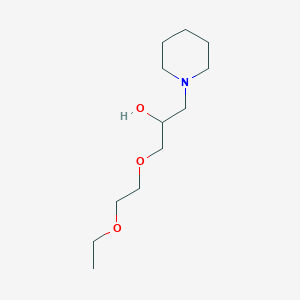
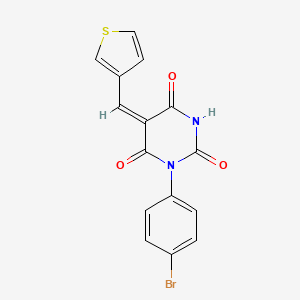
![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128578.png)
![6-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5128580.png)